molecular formula C15H27NO3 B12301660 rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate

rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate

Cat. No.: B12301660
M. Wt: 269.38 g/mol
InChI Key: LHTMYTPOYDAIQE-NWDGAFQWSA-N
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Description

rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique piperidine ring structure, which is substituted with a hydroxy group and a methylbutenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include tert-butyl carbamate, which serves as a protecting group for the amine functionality during the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the double bond in the methylbutenyl group.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated piperidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a precursor for the development of new pharmaceuticals.

    Industry: As an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring are likely involved in hydrogen bonding and other interactions with biological molecules, which can influence the compound’s activity. The methylbutenyl group may also play a role in modulating the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate include other piperidine derivatives with different substituents. Examples include:

  • tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate
  • tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-7-15(5,6)11-10-16(9-8-12(11)17)13(18)19-14(2,3)4/h7,11-12,17H,1,8-10H2,2-6H3/t11-,12+/m0/s1

InChI Key

LHTMYTPOYDAIQE-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(C)(C)C=C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(C)(C)C=C)O

Origin of Product

United States

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